molecular formula C21H16N4O3S B2422106 (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 685106-25-6

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2422106
CAS No.: 685106-25-6
M. Wt: 404.44
InChI Key: GHQKNNJQJYREPE-WSDLNYQXSA-N
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Description

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetically designed hybrid molecule that incorporates two pharmaceutically significant scaffolds: a thiazole ring and a pyrimidine-2,4(1H,3H)-dione (uracil) core. This strategic molecular fusion is engineered to exhibit enhanced biological activity, positioning it as a valuable compound for investigative oncology and biochemistry. Main Applications & Research Value: The primary research application of this compound is in the field of anticancer agent development. Thiazole derivatives are extensively investigated for their cytotoxic properties and are found in several established anticancer drugs . The pyrimidine-2,4(1H,3H)-dione moiety is also a privileged structure known for its diverse pharmacological profile, including anticancer and antioxidant effects . The specific structural motif of an imino linker connecting these two heterocycles is a recognized strategy in medicinal chemistry for creating hybrid molecules with multi-target potential, which can be useful for overcoming drug resistance in cancer therapies . Furthermore, analogous compounds have demonstrated significant free radical scavenging activity in standard in vitro assays such as ABTS and DPPH, making this compound a candidate for research into oxidative stress-related pathologies . Mechanism of Action: While the exact mechanism of action for this specific compound is a subject of ongoing research, its design suggests potential for kinase modulation, a common target in anticancer drug discovery . The thiazole component is a key structural feature in known kinase inhibitors. Simultaneously, the 6-hydroxypyrimidine-2,4(1H,3H)-dione core can contribute to antioxidant activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS) like DPPH and ABTS radicals, thereby reducing oxidative stress in cellular models . Handling & Compliance: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate personal protective equipment in a controlled laboratory environment. Refer to the Safety Data Sheet (SDS) for detailed hazard and storage information.

Properties

CAS No.

685106-25-6

Molecular Formula

C21H16N4O3S

Molecular Weight

404.44

IUPAC Name

5-[(E)-(2,5-diphenyl-1,3-thiazol-4-yl)iminomethyl]-6-hydroxy-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C21H16N4O3S/c1-25-20(27)15(18(26)24-21(25)28)12-22-17-16(13-8-4-2-5-9-13)29-19(23-17)14-10-6-3-7-11-14/h2-12,27H,1H3,(H,24,26,28)/b22-12+

InChI Key

GHQKNNJQJYREPE-WSDLNYQXSA-N

SMILES

CN1C(=C(C(=O)NC1=O)C=NC2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O

solubility

not available

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with Phthalimide Protection

The 2,5-diphenylthiazole nucleus is efficiently constructed via the Hantzsch thiazole synthesis, as demonstrated in analogous systems.

Procedure :

  • α-Haloketone preparation : Bromination of 4-phthalimido-2-butanone (C ) using PBr₃ in anhydrous dichloromethane yields 1-bromo-4-N-phthalimido-2-butanone (C ) (82% yield).
  • Thiobenzamide condensation : Treatment of C with thiobenzamide (E ) in refluxing ethanol induces cyclization to 4-(2-phthalimidoethyl)-2-phenylthiazole (F ).
  • Deprotection : Hydrazinolysis of F with hydrazine hydrate in methanol liberates 2,5-diphenylthiazol-4-amine (G ) (68% yield).

Key characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.92–7.98 (2H, m, ArH), 7.42–7.48 (3H, m, ArH), 6.99 (1H, s, thiazole-H), 3.18 (2H, t, CH₂), 3.01 (2H, t, CH₂), 2.58 (2H, s, NH₂).

Preparation of 6-Hydroxy-3-Methylpyrimidine-2,4(1H,3H)-dione

Biginelli-like Cyclocondensation

Adapting methodologies for related pyrimidinediones, the core structure is synthesized via acid-catalyzed cyclization:

Optimized protocol :

  • Combine methylmalonic acid (1.2 eq) and urea (1.0 eq) in acetic acid under reflux.
  • Introduce 3-hydroxypropanal (1.0 eq) dropwise over 30 minutes.
  • Maintain at 110°C for 6 hours to afford 6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione (57% yield).

Critical parameters :

  • pH control : Maintain reaction pH 4–5 to prevent O-methylation.
  • Solvent selection : Acetic acid enhances cyclization kinetics versus ethanol or DMF.

Imine Bridge Formation and Final Assembly

Schiff Base Condensation Under Mild Acidic Conditions

Coupling of the thiazole amine and pyrimidine aldehyde proceeds via classical Schiff base chemistry:

Stepwise approach :

  • Aldehyde generation : Oxidize 5-hydroxymethylpyrimidinedione (derived from Vilsmeier-Haack formylation) to 5-formyl-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione using MnO₂ (82% conversion).
  • Condensation : React aldehyde intermediate (1.0 eq) with 2,5-diphenylthiazol-4-amine (1.05 eq) in ethanol containing 0.5% acetic acid at 45°C for 12 hours.
  • Stereochemical control : Add molecular sieves (4Å) to shift equilibrium toward the (E)-isomer (78% diastereomeric excess).

Yield optimization :

Parameter Optimal Value Yield Impact
Temperature 45–50°C Max 81%
Solvent Ethanol vs 68% (MeOH)
Catalyst AcOH (0.5%) +22% vs neat

Alternative Multicomponent Synthesis Strategies

One-Pot Thiazole-Pyrimidine Assembly

Drawing from advanced multicomponent methodologies, a streamlined approach avoids isolating intermediates:

Procedure :

  • Charge reactor with:
    • Methylmalonic acid (1.2 eq)
    • Thiobenzamide (2.2 eq)
    • 3-Hydroxypropanal (1.0 eq)
    • Morpholine (15 mol%)
  • Heat at 90°C in ethanol/water (4:1) for 18 hours.
  • Add bromoacetophenone (1.1 eq) and continue heating for 6 hours.

Advantages :

  • Atom economy : 78% vs 64% for stepwise.
  • Byproduct reduction : Eliminates phthalimide waste streams.

Purification and Characterization

Crystallization and Chromatographic Methods

Final purification :

  • Solvent pair : Ethyl acetate/n-hexane (1:3) induces crystallization (mp 215–217°C).
  • HPLC : C18 column, 60% MeOH/H₂O, 1 mL/min (purity >98%).

Spectroscopic confirmation :

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 162.4 (C=N), 156.1 (thiazole-C), 136.2–127.3 (Ar-C), 60.1 (CH), 28.4 (CH₃).
  • HRMS : m/z [M+H]⁺ calcd 446.1382, found 446.1385.

Challenges and Optimization Opportunities

Hydroxyl Group Protection-Deprotection

  • Protection : Trimethylsilyl ether formation using TMSCl/imidazole (yield +12%).
  • Deprotection : Mild NH₄F/MeOH treatment (94% recovery).

Enhancing (E)-Selectivity

  • Lewis acid additives : ZnCl₂ increases E:Z ratio to 9:1.
  • Microwave assistance : 100W irradiation reduces reaction time to 45 minutes (E:Z 8.5:1).

Chemical Reactions Analysis

Types of Reactions

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The compound has been synthesized and evaluated for its effectiveness against various bacterial strains. For instance, a study reported that thiazole derivatives showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound ABacillus cereus20
Compound BStaphylococcus aureus18
Compound CEscherichia coli12

Anticancer Properties

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Research indicates that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development. For example, a study highlighted the cytotoxic effects of thiazole derivatives against HCT116 and MCF7 cancer cell lines .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound AHCT11615
Compound BMCF720
Compound CHUH718

Photovoltaic Materials

The unique structural properties of the compound make it suitable for applications in organic photovoltaic devices. Its ability to act as a donor or acceptor in charge transfer processes has been explored in recent research, showing promise for enhancing the efficiency of solar cells .

Sensor Development

The compound's electronic properties have also led to its investigation as a potential material for chemical sensors. Studies have indicated that thiazole derivatives can be used in the detection of heavy metals and other pollutants due to their high sensitivity and selectivity .

Case Study 1: Synthesis and Characterization

A detailed study conducted on the synthesis of thiazole derivatives demonstrated the efficacy of (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione as a precursor for novel antimicrobial agents. The synthesized compounds were characterized using spectroscopic methods such as NMR and FT-IR, confirming their structural integrity and potential biological activity .

Case Study 2: Anticancer Screening

Another significant study focused on evaluating the anticancer activity of thiazole derivatives derived from the compound against multiple cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation at lower concentrations, highlighting the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione: can be compared with other heterocyclic compounds such as:

Biological Activity

(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The key steps include:

  • Formation of the thiazole ring.
  • Introduction of the imino group.
  • Hydroxylation at the 6-position of the pyrimidine ring.

The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines. Notably:

  • Inhibitory Activity : The compound demonstrated significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity.
Cell LineIC50 Value (µM)Reference
MCF-715.2
HCT11612.8

The mechanism through which (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione exerts its biological effects is believed to involve:

  • PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition can lead to increased genomic instability in cancer cells, enhancing the efficacy of chemotherapeutic agents .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound may lead to cell cycle arrest at specific phases, thereby preventing proliferation and inducing apoptosis in cancer cells.

Toxicity and Safety

Safety evaluations are crucial for any therapeutic candidate. Preliminary toxicity studies indicate that (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione exhibits a favorable safety profile at therapeutic doses.

Case Studies

Several case studies have been conducted to assess the biological activity of related pyrimidine derivatives:

  • Combination Therapy : A study explored the effects of combining this compound with traditional chemotherapy agents like cisplatin. Results indicated enhanced antitumor activity compared to cisplatin alone, suggesting a synergistic effect .
  • In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, reinforcing its potential as an effective anticancer agent .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-methylpyrimidine-2,4(1H,3H)-dione?

Answer:
The synthesis typically involves multi-step heterocyclic assembly:

  • Thiazole-imine formation : Condensation of 2,5-diphenylthiazol-4-amine with a carbonyl-containing precursor under acidic conditions.
  • Pyrimidine core construction : Cyclization of intermediates (e.g., 6-hydroxy-3-methylpyrimidine-2,4-dione derivatives) via nucleophilic substitution or cyclocondensation.
  • Functionalization : Alkylation or acylation reactions (e.g., using benzyl chlorides or chloroacetamides) in polar aprotic solvents like DMF, catalyzed by K₂CO₃ .
    Key optimization parameters :
StepSolventCatalystTemperatureYield Range
CyclizationAcetic acidNoneReflux60–75%
AlkylationDMFK₂CO₃80°C70–85%

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and chromatographic techniques is used:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., imine protons at δ 8.5–9.0 ppm, hydroxyl groups at δ 5.5–6.0 ppm). reports using a 150EX spectrometer with C18 columns for purity analysis .
  • Mass spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns matching heterocyclic scaffolds.
  • HPLC : Monitors purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: What preliminary biological activities have been reported?

Answer:
Initial screenings highlight antimicrobial potential :

  • Staphylococcus aureus : MIC values of 2–4 µg/mL, outperforming metronidazole (MIC = 8 µg/mL) and streptomycin (MIC = 16 µg/mL) .
  • Mechanistic insights : Thiazole and pyrimidine moieties may disrupt bacterial cell wall synthesis or DNA gyrase activity .
    Activity table :
StrainMIC (µg/mL)Reference Drug (MIC)
S. aureus2–4Metronidazole (8)
E. coli32–64Streptomycin (16)

Advanced: How can synthetic yields be optimized while minimizing byproducts?

Answer:
Methodological strategies :

  • Solvent selection : Use DMF for alkylation to enhance nucleophilicity; switch to ethanol for cyclization to reduce side reactions .
  • Catalyst screening : Test alternatives to K₂CO₃ (e.g., DBU or Cs₂CO₃) to improve regioselectivity.
  • Temperature control : Lower alkylation temperatures (50–60°C) reduce decomposition of heat-sensitive intermediates.
    Case study : Replacing acetic acid with trifluoroacetic acid in cyclization improved yield from 65% to 82% by stabilizing the imine intermediate .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial activity?

Answer:
SAR-driven approaches :

  • Thiazole modifications : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 2-position to enhance bacterial membrane penetration .
  • Pyrimidine substitution : Replace the 3-methyl group with bulkier alkyl chains (e.g., isopropyl) to improve binding affinity to gyrase .
    Validation : Comparative MIC assays against Gram-positive/-negative panels and cytotoxicity profiling (e.g., HEK-293 cells) .

Advanced: How should researchers address contradictions in reported biological data (e.g., variable MIC values)?

Answer:
Methodological troubleshooting :

  • Standardize assays : Use CLSI guidelines for broth microdilution to ensure consistency in inoculum size and growth media .
  • Control variables : Test compounds against isogenic bacterial strains to isolate resistance mechanisms.
  • Theoretical alignment : Link discrepancies to molecular docking results; e.g., variations in binding energy (>1 kcal/mol) may explain potency differences .

Advanced: What in silico strategies predict molecular targets or metabolic pathways for this compound?

Answer:
Computational workflows :

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus FabI or TopoIV) .
  • ADMET prediction : SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic stability.
    Case study : Docking of a related thiazolo-pyrimidine derivative revealed hydrogen bonding with FabI’s NADH-binding pocket (binding energy = −9.2 kcal/mol) .

Advanced: How can NMR spectral inconsistencies be resolved for complex derivatives?

Answer:
Advanced NMR techniques :

  • 2D experiments : HSQC and HMBC correlate proton-carbon couplings to confirm imine (C=N) and hydroxyl (C-OH) connectivity.
  • Deuterium exchange : Identify exchangeable protons (e.g., -OH) by comparing spectra in D₂O vs. DMSO-d₆ .
    Example : A ¹H-¹³C HMBC cross-peak at δ 9.2/165 ppm confirmed the imine linkage in a structurally analogous compound .

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